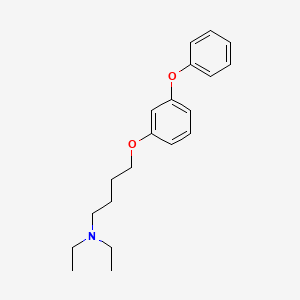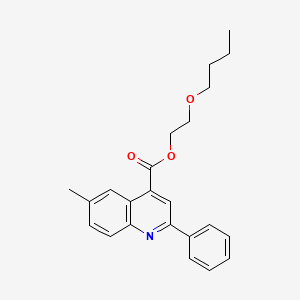
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine, also known as WB4101, is a selective antagonist of the α1-adrenergic receptor. This compound has been widely used in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine selectively binds to and inhibits the activity of α1-adrenergic receptors, which are G protein-coupled receptors that are widely distributed throughout the body. There are three subtypes of α1-adrenergic receptors (α1A, α1B, and α1D), and this compound has been shown to be a selective antagonist of the α1A subtype. By inhibiting the activity of α1-adrenergic receptors, this compound can block the effects of the endogenous ligands norepinephrine and epinephrine, which normally activate these receptors and stimulate various physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific tissue or organ system being studied. In general, however, this compound has been shown to reduce smooth muscle contraction, lower blood pressure, and decrease cardiac contractility. These effects are consistent with the known functions of α1-adrenergic receptors in these tissues. In addition, this compound has been shown to inhibit the growth and proliferation of prostate cancer cells, suggesting a potential therapeutic use for this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the α1A subtype of α1-adrenergic receptors. This allows researchers to specifically target this receptor subtype and study its effects without interfering with the activity of other receptor subtypes. However, one limitation of using this compound is its relatively low potency compared to other α1-adrenergic receptor antagonists. This can make it more difficult to achieve complete inhibition of receptor activity at lower concentrations of the compound.
Orientations Futures
There are several future directions for research on N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the investigation of the role of α1-adrenergic receptors in the development and progression of cancer, and the potential use of this compound as a cancer therapy. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on different tissues and organ systems.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of 3-phenoxyphenol with ethyl bromoacetate to form ethyl 3-phenoxyphenylacetate. This intermediate is then reacted with diethylamine to form this compound. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N,N-diethyl-4-(3-phenoxyphenoxy)-1-butanamine has been used extensively in scientific research to investigate the role of α1-adrenergic receptors in various physiological and pathological processes. For example, it has been used to study the effects of α1-adrenergic receptor antagonism on blood pressure regulation, cardiac function, and smooth muscle contraction. In addition, this compound has been used to investigate the role of α1-adrenergic receptors in the development and progression of certain diseases, such as hypertension and prostate cancer.
Propriétés
IUPAC Name |
N,N-diethyl-4-(3-phenoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-21(4-2)15-8-9-16-22-19-13-10-14-20(17-19)23-18-11-6-5-7-12-18/h5-7,10-14,17H,3-4,8-9,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNPUVJSSSNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)
![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)

![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)

![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)